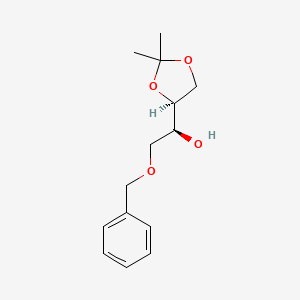

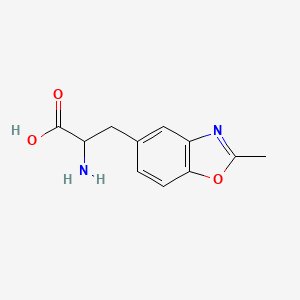

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid

Overview

Description

This compound belongs to the class of organic compounds known as alpha amino acid amides . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho -esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . In 2020, Nguyen and co-authors introduced eosin Y as an effective photocatalyst to prepare benzoxazole derivatives . The reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent using K 2 CO 3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant was exposed to radiation under argon with a blue LED .Physical And Chemical Properties Analysis

The empirical formula of a similar compound, 2-methyl-1,3-benzoxazol-5-amine, is C8H8N2O . Its CAS Number is 72745-76-7 and its molecular weight is 148.16 .Scientific Research Applications

Biosynthesis and Chemical Properties

Benzoxazoles, including derivatives similar to 2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid, are synthesized through various chemical processes and have shown a profound effect on medicinal chemistry research due to their important pharmacological activities (Özil & Menteşe, 2020). The synthesis methods, such as microwave-assisted synthesis, have been explored for their efficiency in producing benzoxazole derivatives, highlighting their significance in material science and pharmaceutical chemistry.

Biological and Pharmacological Potential

Compounds in the benzoxazole family, including this compound analogs, have been studied for their diverse biological activities. For instance, 2-guanidinobenzazoles, a related group, have been reviewed for their potential therapeutic agents due to their pharmacological activities such as cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis (Rosales-Hernández et al., 2022). These studies indicate the potential of benzoxazole derivatives in developing new pharmacophores for various therapeutic applications.

Antimicrobial Properties and Agricultural Applications

Benzoxazinoids, which share a structural resemblance to benzoxazoles, play a significant role in plant defense against microbial threats. They have been identified in several crops and have potential as antimicrobial scaffolds (de Bruijn, Gruppen, & Vincken, 2018). The antimicrobial activity of these compounds, coupled with their presence in important agricultural crops, underscores their utility in enhancing crop protection and food security.

Sorption Properties and Environmental Applications

The sorption behavior of benzoxazole derivatives, including those similar to this compound, has been investigated in environmental sciences. Studies have explored their interactions with soil, organic matter, and minerals, providing insights into their environmental fate and potential applications in pollution control and environmental remediation (Werner, Garratt, & Pigott, 2012).

The scientific research applications of this compound and its derivatives encompass a wide range of fields due to their diverse chemical properties and biological activities. Here, we explore some of the key areas where these compounds find application:

1. Synthesis and Characterization of Oxazoline Derivatives

Oxazoline compounds, including 2-(aminophenyl)-2-oxazolines, are synthesized through the treatment of isatoic anhydride with amino-alcohols. These compounds have significant relevance in various chemical syntheses and applications due to their chiral and achiral properties. The effective use of ZnCl2 as a Lewis acid catalyst in these reactions highlights the compound's utility in facilitating organic synthesis processes (Button & Gossage, 2003).

2. PPARgamma Agonists Development

The compound and its derivatives have been explored for their potential as PPARgamma agonists, showing significant promise in medicinal chemistry, particularly for antidiabetic applications. The structure-activity relationship studies around the phenyl alkyl ether moiety of these compounds have led to the development of potent and selective PPARgamma agonists with improved aqueous solubility, demonstrating their potential in therapeutic applications (Collins et al., 1998).

3. Hydrogel Modification for Medical Applications

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including 2-amino-3-(4-hydroxyphenyl)propanoic acid, have shown enhanced swelling degrees and thermal stability. These modifications make the hydrogels suitable for various medical applications, such as drug delivery systems or wound dressings, due to their improved physical properties and biocompatibility (Aly & El-Mohdy, 2015).

4. Synthesis of Fluorescent Derivatives for Biological Assays

Derivatives of the compound have been synthesized to produce strongly fluorescent amino acid derivatives, which are useful in biological assays due to their emission properties. Such compounds can be further modified to produce blue benzo[a]phenoxazinium conjugates, expanding their applications in biological and chemical sensing, and providing tools for studying various biological processes (Frade et al., 2007).

Mechanism of Action

Target of Action

Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery due to their wide spectrum of biological activities . They have been found to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives are known to interact with various targets to exert their biological effects . The specific interactions would depend on the exact structure of the derivative and the target it interacts with.

Biochemical Pathways

Benzoxazole derivatives are known to affect a variety of pathways due to their broad biological activity . The exact pathways would depend on the specific targets of the compound.

Result of Action

Benzoxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The exact effects would depend on the specific targets and pathways affected by the compound.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-Amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, this compound can bind to specific proteins, modulating their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, leading to altered cell growth and survival. Moreover, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhanced cell proliferation and survival. At high doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the flux of metabolites through these pathways. For example, this compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production. Additionally, it can affect the levels of specific metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action. The distribution of this compound can be influenced by factors such as tissue permeability and the presence of binding proteins that sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct the compound to these locations, where it can exert its biological effects. The localization of this compound can influence its interaction with biomolecules and its overall activity within the cell .

properties

IUPAC Name |

2-amino-3-(2-methyl-1,3-benzoxazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-6-13-9-5-7(2-3-10(9)16-6)4-8(12)11(14)15/h2-3,5,8H,4,12H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPRBSRVFHECME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=CC(=C2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B3039532.png)

![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B3039537.png)